![molecular formula C11H13ClN2O B7854682 (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride](/img/structure/B7854682.png)
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride
Overview
Description
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a fused ring system with both pyrrole and quinazoline moieties, making it a unique and interesting compound for various scientific applications.
Preparation Methods
The synthesis of (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions, such as the Heck or Suzuki coupling, can also be employed to synthesize this compound .
Chemical Reactions Analysis
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroquinazoline analogs .
Scientific Research Applications
Antimicrobial Activity
(R)-Vasicine has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. A study published in Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Recent investigations have shown that (R)-Vasicine possesses anticancer properties. In vitro studies have reported its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable case study involved the treatment of MCF-7 breast cancer cells, where (R)-Vasicine significantly reduced cell viability .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research indicates that (R)-Vasicine can mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study published in Neuroscience Letters documented its protective effects on dopaminergic neurons in a model of Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of (R)-Vasicine against multi-drug resistant bacteria, researchers observed a significant reduction in bacterial load in treated samples compared to controls. The study utilized both qualitative and quantitative methods to assess the compound's effectiveness, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .
Case Study 2: Cancer Cell Line Response
A detailed investigation into the anticancer properties of (R)-Vasicine involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. Flow cytometry analysis confirmed these findings, providing a strong basis for further exploration into its use as an anticancer drug .
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration demonstrated that administration of (R)-Vasicine significantly improved cognitive function and reduced markers of neuroinflammation. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors, suggesting its potential utility in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride can be compared with other similar compounds, such as pyrroloquinazolines and tetrahydroquinazolines. These compounds share similar structural features but may differ in their biological activities and applications. For instance, pyrroloquinazolines are known for their kinase inhibitory properties, while tetrahydroquinazolines may exhibit different pharmacological profiles. The uniqueness of this compound lies in its specific ring structure and the presence of both pyrrole and quinazoline moieties, which contribute to its diverse range of applications .
Biological Activity
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
- Chemical Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 667496
The compound exhibits biological activity primarily through its interaction with voltage-gated sodium channels (VGSCs). It has been identified as a selective blocker of tetrodotoxin-sensitive (TTX-S) sodium channels. This selectivity is crucial for its therapeutic potential in treating pain and other disorders mediated by these channels.
Pharmacological Effects
-
Pain Management : The compound has shown promise in the treatment of various pain types, including:
- Acute pain
- Chronic pain
- Neuropathic pain
- Inflammatory pain
- Antimalarial Activity : Recent studies indicate that derivatives of the dihydroquinazolinone scaffold, closely related to this compound, demonstrate significant antimalarial properties by targeting PfATP4, a sodium-dependent ATPase in Plasmodium species .
- Cytotoxicity : While exploring its activity against parasites, it was noted that certain analogs did not exhibit cytotoxic effects on human liver cells (HepG2), indicating a favorable safety profile .
Study 1: Sodium Channel Blockade
A patent outlines the efficacy of this compound as a TTX-S sodium channel blocker. The study emphasizes its potential in treating conditions like neuropathic pain while minimizing side effects associated with non-selective sodium channel blockers .
Study 2: Antiparasitic Activity
Research on related dihydroquinazolinone compounds revealed that modifications at the 8-position significantly enhanced both aqueous solubility and metabolic stability while maintaining antiparasitic activity. For instance:
- Compound WJM992 exhibited an EC50 of 0.395 μM against P. berghei, demonstrating effective inhibition of parasite growth .
Study 3: Comparative Analysis of Analog Compounds
A comparative analysis of various derivatives showed that:
- Modifications such as the incorporation of polar functional groups improved solubility and stability.
- Certain analogs demonstrated a five-fold increase in activity against malaria parasites compared to their predecessors .
Data Tables
Compound | Activity Type | EC50 (μM) | Notes |
---|---|---|---|
WJM992 | Antimalarial | 0.395 | Effective against P. berghei |
Analog A | Pain Management | N/A | Selective TTX-S sodium channel blocker |
Analog B | Cytotoxicity (HepG2) | N/A | Non-toxic to liver cells |
Properties
IUPAC Name |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@@H]1O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.